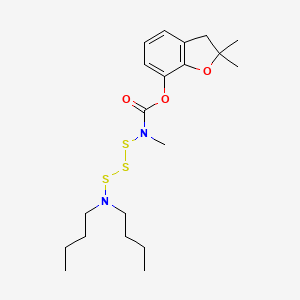

2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate

CAS No.: 78081-78-4

Cat. No.: VC17970335

Molecular Formula: C20H32N2O3S3

Molecular Weight: 444.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78081-78-4 |

|---|---|

| Molecular Formula | C20H32N2O3S3 |

| Molecular Weight | 444.7 g/mol |

| IUPAC Name | (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C20H32N2O3S3/c1-6-8-13-22(14-9-7-2)27-28-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |

| Standard InChI Key | HOKIEQYLLHHOJM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a 2,2-dimethyl-3H-benzofuran system, where the benzofuran ring is fused with a dimethyl-substituted dihydrofuran moiety. At the 7-position of the benzofuran core, a carbamate group is attached, which is further functionalized with a trisulfanyl (S-S-S) bridge linked to a dibutylamino-N-methyl group. This configuration introduces significant steric bulk and redox-active sulfur centers, influencing both its chemical stability and biological activity.

The IUPAC name, (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate, systematically describes its substituents and connectivity. The canonical SMILES string CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C provides a linear representation of the structure, highlighting the dibutylamino group (CCCCN(CCCC)), trisulfanyl chain (SSS), and carbamate linkage.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 78081-78-4 | |

| Molecular Formula | C₂₀H₃₂N₂O₃S₃ | |

| Molecular Weight | 444.7 g/mol | |

| InChI Key | HOKIEQYLLHHOJM-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions starting from 2,2-dimethyl-3H-benzofuran-7-amine (CAS 68298-46-4) . Key steps include:

-

Carbamate Formation: Reaction with methyl chloroformate to introduce the carbamate group.

-

Sulfur Incorporation: Treatment with sulfurizing agents (e.g., S₈ or disulfur dichloride) to generate the trisulfanyl bridge.

-

Amine Functionalization: Coupling with dibutylamine via nucleophilic substitution to yield the final product.

Critical parameters such as solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric control are essential to minimize side reactions like sulfur scrambling or over-alkylation.

Stability and Reactivity

The trisulfanyl (S-S-S) linkage is prone to redox reactions, particularly in the presence of thiols or oxidizing agents. Under acidic conditions, the carbamate group may hydrolyze to release methylamine and carbon dioxide, while alkaline environments promote sulfur-sulfur bond cleavage.

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Solubility | Likely lipophilic (logP ~4.5)* | |

| Stability | Sensitive to light, moisture |

*Estimated via fragment-based methods due to the absence of experimental logP data.

The compound’s lipophilicity suggests moderate solubility in organic solvents (e.g., ethyl acetate, DMSO) but limited aqueous solubility, necessitating formulation as emulsifiable concentrates in agrochemical applications.

Biological Activity and Mechanisms

Insecticidal and Nematicidal Effects

As a carbamate derivative, the compound inhibits acetylcholinesterase (AChE) in target organisms, leading to neurotransmitter accumulation and paralysis. The trisulfanyl group may enhance membrane permeability or confer resistance to enzymatic degradation, prolonging its activity compared to simpler carbamates like carbofuran.

Structure-Activity Relationships (SAR)

-

Benzofuran Core: The 2,2-dimethyl group stabilizes the dihydrofuran ring, preventing oxidation and improving environmental persistence .

-

Trisulfanyl Chain: Modulates electron density at the carbamate carbonyl, affecting AChE binding affinity.

Recent Research and Applications

Agrochemical Formulations

Recent patents highlight its use in foliar sprays and seed treatments targeting lepidopteran pests and root-knot nematodes. Co-formulation with synergists (e.g., piperonyl butoxide) enhances efficacy against resistant insect populations.

Environmental Fate

Preliminary studies indicate moderate soil adsorption (Koc ~300–500 mL/g), suggesting potential groundwater contamination risks if applied excessively. Photodegradation half-lives in aqueous solutions are estimated at 12–48 hours, depending on UV intensity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume